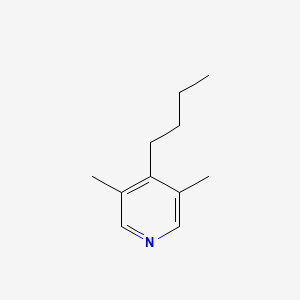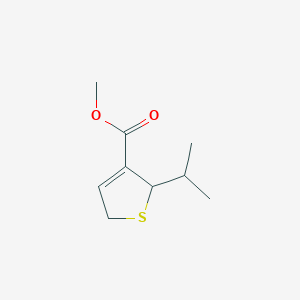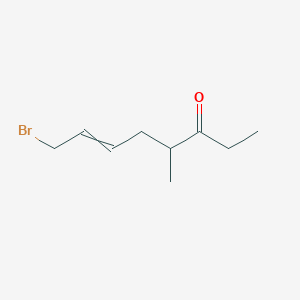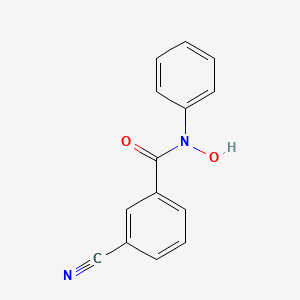
3-Cyano-N-hydroxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-N-hydroxy-N-phenylbenzamide is a chemical compound with the molecular formula C14H10N2O2 It is characterized by the presence of a cyano group (-CN), a hydroxy group (-OH), and a phenyl group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-hydroxy-N-phenylbenzamide typically involves the reaction of 3-cyanobenzoyl chloride with N-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The reaction can be summarized as follows:
3-Cyanobenzoyl chloride+N-hydroxyanilineBasethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-N-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzamide derivatives with ketone or aldehyde groups.
Reduction: Formation of N-hydroxy-N-phenylbenzamide with an amine group.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
3-Cyano-N-hydroxy-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyano-N-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-2-hydroxy-N-phenylbenzamide
- 3-Cyano-N-methylbenzamide
- 4-Hydroxy-N-phenylbenzamide
Uniqueness
3-Cyano-N-hydroxy-N-phenylbenzamide is unique due to the presence of both cyano and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency as an enzyme inhibitor and greater versatility in synthetic applications.
Propriétés
Numéro CAS |
100216-90-8 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-cyano-N-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C14H10N2O2/c15-10-11-5-4-6-12(9-11)14(17)16(18)13-7-2-1-3-8-13/h1-9,18H |
Clé InChI |
MKKCPBIFMNUYJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C(=O)C2=CC=CC(=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
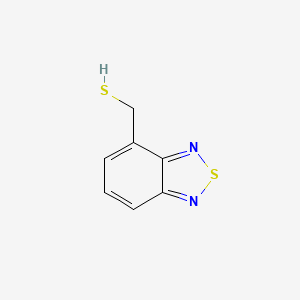
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)
![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
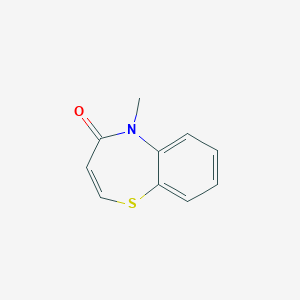


![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
